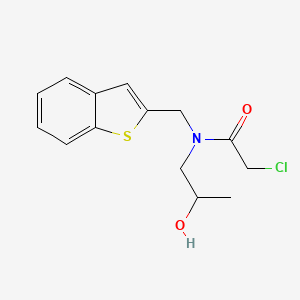
N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide, also known as BTCPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neuroscience, this compound has been shown to activate the Nrf2/ARE pathway, which plays a role in the regulation of cellular antioxidant defenses. In cancer treatment, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. In infectious diseases, this compound has been shown to disrupt the cell wall of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In neuroscience, this compound has been shown to protect neurons from oxidative stress and inflammation, which are implicated in neurodegenerative diseases. In cancer treatment, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In infectious diseases, this compound has been shown to inhibit the growth of bacteria and fungi, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide has several advantages for lab experiments, including its stability and solubility in various solvents. However, its high cost and limited availability may be a limitation for some researchers. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for further research on N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide. In neuroscience, further studies are needed to determine the optimal dosage and treatment duration for this compound in the treatment of neurodegenerative diseases. In cancer treatment, further studies are needed to determine the efficacy and safety of this compound in combination with other chemotherapeutic agents. In infectious diseases, further studies are needed to determine the spectrum of antimicrobial activity of this compound against different types of bacteria and fungi. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.
Synthesemethoden
N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-chloro-N-(2-hydroxypropyl)acetamide with 1-benzothiophen-2-carboxaldehyde in the presence of a catalyst such as sodium hydride. The resulting product is then purified through crystallization or chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide has been studied for its potential therapeutic properties in various fields of research, including neuroscience, cancer treatment, and infectious diseases. In neuroscience, this compound has been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer treatment, this compound has been studied for its ability to inhibit the growth of cancer cells and may be a potential chemotherapeutic agent. In infectious diseases, this compound has been shown to have antimicrobial properties and may be a potential treatment for bacterial and fungal infections.
Eigenschaften
IUPAC Name |
N-(1-benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2S/c1-10(17)8-16(14(18)7-15)9-12-6-11-4-2-3-5-13(11)19-12/h2-6,10,17H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHODWWJZUIKJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=CC2=CC=CC=C2S1)C(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

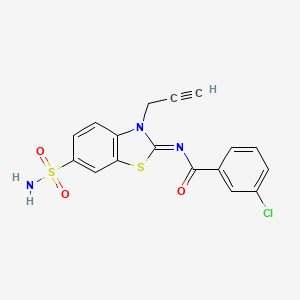
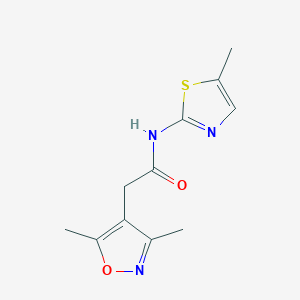
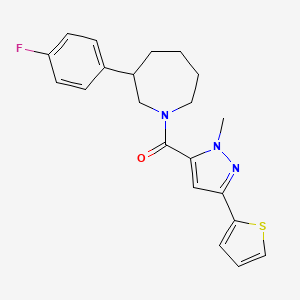

![2-((2-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2469411.png)
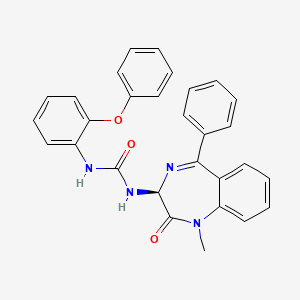
![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2469414.png)
![(2Z)-N-(4-methoxyphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2469415.png)
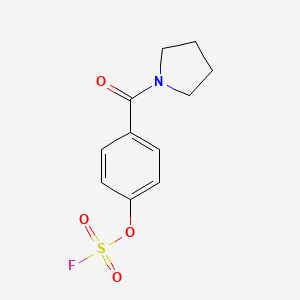
![3-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2469421.png)
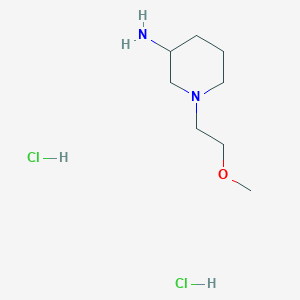
![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2469424.png)
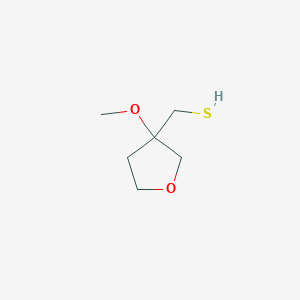
![3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2469426.png)